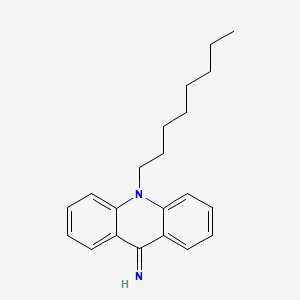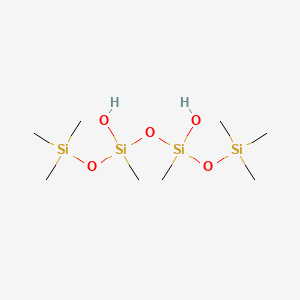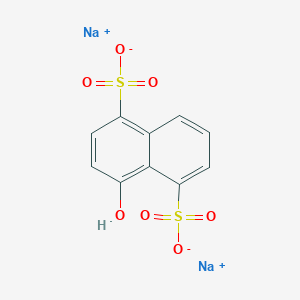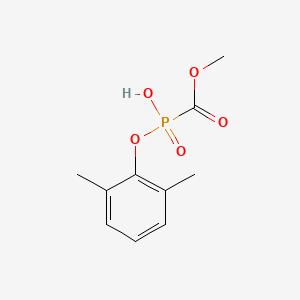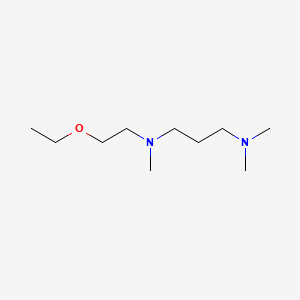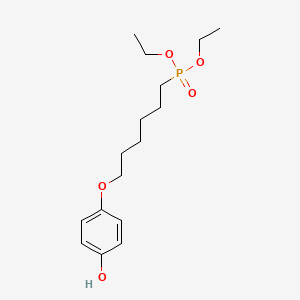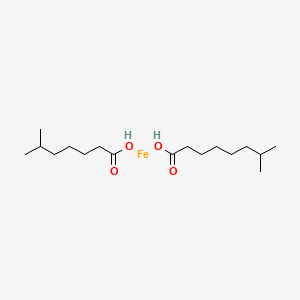![molecular formula C11H20O B12669556 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 27153-53-3](/img/structure/B12669556.png)
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane, also known as bornyl methyl ether, is an organic compound with the molecular formula C11H20O. It is a bicyclic ether derived from camphene and is characterized by its unique bicyclo[2.2.1]heptane structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the methylation of borneol or isoborneol. One common method is the reaction of borneol with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ether .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to borneol or isoborneol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces borneol or isoborneol.
Substitution: Produces various substituted bicyclic compounds.
Scientific Research Applications
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Borneol: A precursor to 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane, known for its use in traditional medicine and as a fragrance.
Isoborneol: Another precursor with similar applications.
Camphor: A related compound with a similar bicyclic structure, used in medicinal and industrial applications
Uniqueness
This compound is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to its precursors. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
27153-53-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(3,7-8)9(10)12-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
LNAQSWUSQQVQME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


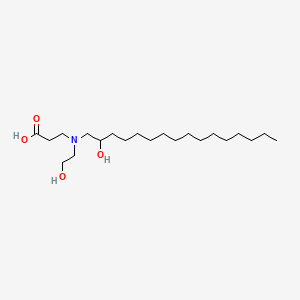
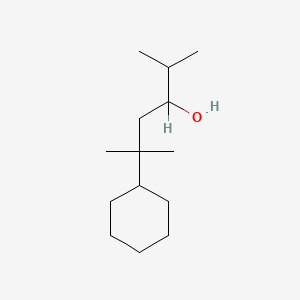
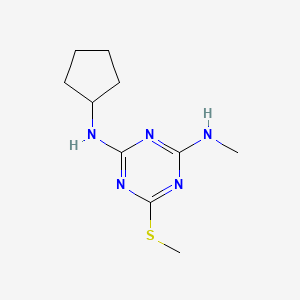
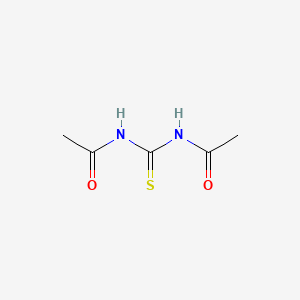
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
